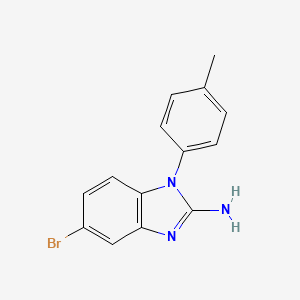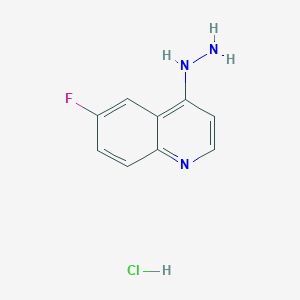![molecular formula C14H16FN3S B1439240 1-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methyl}piperazine CAS No. 1040631-44-4](/img/structure/B1439240.png)
1-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methyl}piperazine
概要
説明
1-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methyl}piperazine is a compound that belongs to the class of thiazole-piperazine hybrids. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the thiazole ring and the piperazine moiety in the structure contributes to its unique chemical and pharmacological properties .
作用機序
Target of Action
The primary target of 1-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methyl}piperazine is the H1 receptors . These receptors are known to play a crucial role in allergic reactions, as they interact with histamine, a compound released in response to allergens .
Mode of Action
This compound, like other piperazine derivatives, is believed to have a higher affinity to H1 receptors than histamine . This means that it can effectively compete with histamine for binding to these receptors, thereby inhibiting the allergic response triggered by histamine .
Biochemical Pathways
Given its interaction with h1 receptors, it is likely to influence the histamine-mediated inflammatory pathway . By blocking the H1 receptors, this compound can potentially prevent the downstream effects of histamine, such as vasodilation, bronchoconstriction, and increased vascular permeability, which are characteristic of allergic reactions .
Pharmacokinetics
It is known that the oxidative metabolism of similar compounds, such as flunarizine, occurs in liver microsomes . This suggests that this compound may also be metabolized in the liver .
Result of Action
The primary result of the action of this compound is the inhibition of allergic reactions . By blocking the H1 receptors, this compound can prevent the histamine-mediated inflammatory response, thereby alleviating symptoms of allergies such as itching and asthma .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs or substances that also bind to H1 receptors could potentially affect its efficacy . Additionally, factors such as pH and temperature could potentially influence its stability .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methyl}piperazine typically involves the reaction of 1-(4-fluorophenyl)piperazine with 4-fluorobenzaldehyde. The reaction proceeds through a series of steps, including condensation and cyclization, to form the final product . The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce the environmental impact of the production .
化学反応の分析
Types of Reactions
1-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methyl}piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
科学的研究の応用
1-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methyl}piperazine has several scientific research applications, including:
Biology: Investigated for its potential as an enzyme inhibitor, particularly cholinesterase inhibitors.
Medicine: Explored for its antitumor, antibacterial, and antiviral activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
類似化合物との比較
Similar Compounds
1-(4-Fluorophenyl)piperazine: A precursor in the synthesis of the target compound and has similar biological activities.
4-Fluorobenzaldehyde: Another precursor used in the synthesis and has applications in organic synthesis.
Thiazole derivatives: Compounds containing the thiazole ring, known for their diverse biological activities.
Uniqueness
1-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methyl}piperazine stands out due to its hybrid structure, combining the properties of both thiazole and piperazine moieties. This unique structure contributes to its enhanced biological activity and potential therapeutic applications .
特性
IUPAC Name |
4-(4-fluorophenyl)-2-(piperazin-1-ylmethyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3S/c15-12-3-1-11(2-4-12)13-10-19-14(17-13)9-18-7-5-16-6-8-18/h1-4,10,16H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWCUCIXUPOPCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NC(=CS2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


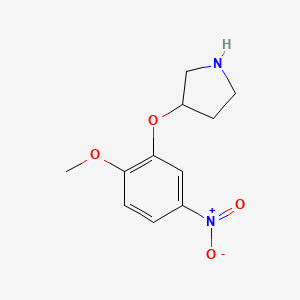
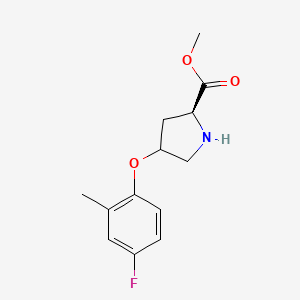
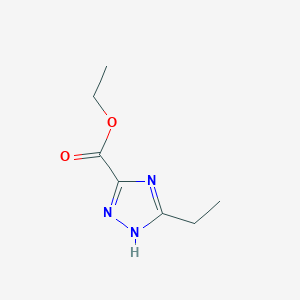


![3-Chloro-4-[2-(4-morpholinyl)ethoxy]phenylamine dihydrochloride](/img/structure/B1439165.png)
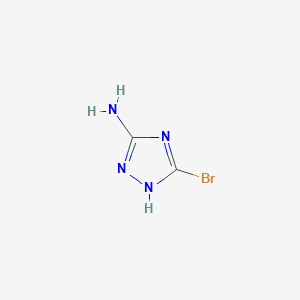
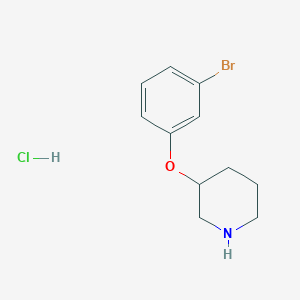
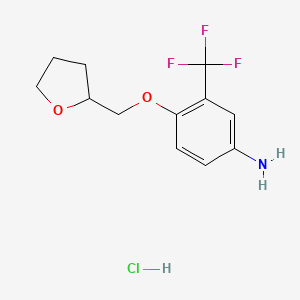
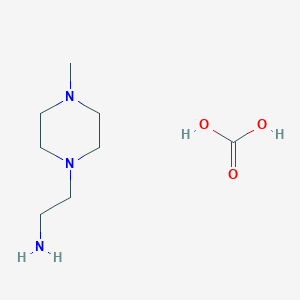

![2-Isopropylbenzo[d]thiazol-5-amine](/img/structure/B1439173.png)
